(E)-3-(Dimethylamino)-2-formylacrylonitrile
Description
(E)-3-(Dimethylamino)-2-formylacrylonitrile is a key intermediate in synthesizing Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes treatment. It is synthesized via condensation of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA), yielding a compound with a conjugated α,β-unsaturated carbonyl system and a dimethylamino group. This structure facilitates cyclization reactions, such as its use with 3-amino-5-methylpyrazole to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile, a precursor to Anagliptin. Its synthetic advantages include high purity, low byproduct formation, and cost efficiency .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-formylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXUDNMISMLAO-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13974-68-0 | |
| Record name | NSC128002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-2-formylacrylonitrile typically involves the reaction of dimethylamine with acrylonitrile under controlled conditions. One common method is the condensation reaction between dimethylamine and acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing by-products and maximizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Dimethylamino)-2-formylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(E)-3-(Dimethylamino)-2-formylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals or bioactive compounds.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-2-formylacrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can act as an electrophile, making the compound reactive towards nucleophiles. These interactions and reactivities are crucial in determining the compound’s behavior in different chemical and biological contexts.
Comparison with Similar Compounds
Key Differences :
- Electronic Effects: The dimethylamino group in the target compound enhances nucleophilicity, favoring cyclization reactions, whereas isocyanophenyl (1a) and sulfonyl groups () are electron-withdrawing, directing reactivity toward electrophilic substitutions .
- Steric Environment : Bulky substituents in ’s compound reduce rotational freedom, while the target compound’s smaller substituents enable facile ring closure .
Key Insights :
- The target compound’s synthesis avoids harsh conditions (e.g., reflux, strong acids), reducing side reactions .
- Piperidine-catalyzed aldol condensation in ’s synthesis contrasts with the target’s catalyst-free pathway, highlighting divergent mechanistic pathways .
Physical and Chemical Properties
Table 3: Comparative Bond Lengths and Interactions
Key Observations :
- The target compound’s conjugation (C=C–C≡N) is critical for its reactivity, while ’s compound exhibits shortened C=C bonds due to resonance-assisted hydrogen bonding (RAHB) .
- RAHB in ’s derivative enhances crystal packing efficiency, unlike the target compound’s simpler intermolecular interactions .
Biological Activity
(E)-3-(Dimethylamino)-2-formylacrylonitrile is an organic compound with significant biological activity, particularly in medicinal chemistry and microbiology. Its unique structure, which includes a dimethylamino group, a formyl group, and a nitrile group, facilitates various interactions with biological targets, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₂O
- CAS Number : 13974-68-0
The compound's structure allows it to engage in hydrogen bonding due to the dimethylamino group while the nitrile group acts as an electrophile, increasing its reactivity towards nucleophiles. This dual functionality enhances its potential as a precursor for biologically active molecules.
Research indicates that this compound interacts with various molecular targets through:
- Hydrogen Bonding : Facilitated by the dimethylamino group.
- Electrophilic Reactions : The nitrile group participates in reactions with nucleophiles.
These interactions are crucial for understanding the compound's biological effects and therapeutic potential.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been tested for its effectiveness in inhibiting bacterial growth, which is significant for developing new antibiotics.
Anticancer Activity
Preliminary research suggests that derivatives of this compound may possess anticancer properties. These findings indicate potential pathways for further exploration in cancer therapeutics.
Research Findings and Case Studies
Recent investigations into the biological activity of this compound have yielded promising results:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. |
| Study B | Revealed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Study C | Explored the compound's role in peptide synthesis, highlighting its utility in creating biologically relevant molecules. |
Case Study Example
One notable case study involved synthesizing a series of derivatives based on this compound to evaluate their biological activities. The derivatives were assessed for:
- Antimicrobial efficacy against multiple strains.
- Cytotoxicity against various cancer cell lines.
The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further development.
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Medicinal Chemistry : As a building block in synthesizing novel pharmaceuticals.
- Microbiology : In developing antimicrobial agents.
- Materials Science : Utilized in creating peptide-based materials with enhanced properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
